molecular formula C7H8BrCl2N3 B2491969 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 2460751-23-7

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No.: B2491969
CAS No.: 2460751-23-7
M. Wt: 284.97
InChI Key: GJUMYJHPCWVPOX-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound that has garnered significant attention due to its versatile applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the 3rd position and an amine group at the 6th position of the imidazo[1,2-a]pyridine ring system, making it a valuable scaffold for the development of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base . The cyclization to form the imidazo[1,2-a]pyridine ring is promoted by the bromination step, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the development of probes for biological imaging and as a precursor for bioactive molecules.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various signaling pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

    3-Chloroimidazo[1,2-a]pyridin-6-amine: Similar structure but with a chlorine atom instead of bromine.

    3-Iodoimidazo[1,2-a]pyridin-6-amine: Similar structure but with an iodine atom instead of bromine.

    6-Aminoimidazo[1,2-a]pyridine: Lacks the halogen atom at the 3rd position.

Uniqueness: 3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its binding affinity to biological targets .

Biological Activity

3-Bromoimidazo[1,2-a]pyridin-6-amine dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C7_7H6_6BrN3_3·2HCl
  • Molecular Weight : Approximately 212.04 g/mol
  • Structural Features : The compound features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine structure, which is crucial for its biological reactivity and specificity.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The bromine atom enhances the compound's ability to bind effectively to these targets, modulating their activity through inhibition or activation of signaling pathways. Notably, it has shown efficacy as an inhibitor of specific kinases involved in cancer progression and other diseases.

Anticancer Properties

Research indicates that this compound exhibits substantial anticancer activity. It has been studied for its effects on various kinases implicated in tumor growth. For example:

  • Inhibition Studies : The compound demonstrated potent inhibition against specific kinases at low nanomolar concentrations, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound is also being explored for its potential neuroprotective properties. Its structural characteristics suggest possible interactions with biological targets related to neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to 3-Bromoimidazo[1,2-a]pyridin-6-amine:

Compound NameStructural FeaturesBiological Activity
6-Aminoimidazo[1,2-a]pyridine Lacks bromine; contains amino group at 6-positionPotential anti-inflammatory effects
3-Bromoimidazo[1,2-a]pyridine Bromine at 3-position; unique anti-cancer propertiesInhibitor of specific kinases
5-Bromoimidazo[1,2-a]pyridine Bromine at 5-position; different reactivityStudied for antibacterial properties
Imidazo[1,2-a]pyridin-6-amine No halogen substituent; simpler structureGeneral kinase inhibitor

The unique placement of the bromine atom in 3-Bromoimidazo[1,2-a]pyridin-6-amine enhances its reactivity and specificity toward certain biological targets compared to its analogs .

Study on Kinase Inhibition

In a recent study evaluating the inhibitory effects of 3-Bromoimidazo[1,2-a]pyridin-6-amine on various kinases:

  • Results : The compound exhibited an IC50_{50} value in the low nanomolar range against selected kinases involved in cancer signaling pathways.
  • Methodology : The study employed surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to assess binding affinity and kinetics .

Neuroprotective Potential Evaluation

Another investigation focused on the neuroprotective potential of the compound:

  • Findings : Preliminary results indicated that it could reduce oxidative stress markers in neuronal cell lines.
  • Implications : These findings suggest a promising avenue for treating neurodegenerative conditions .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUMYJHPCWVPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1N)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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